molecular formula C12H19BN2O3 B13933355 2-Ethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine

2-Ethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine

Cat. No.: B13933355
M. Wt: 250.10 g/mol
InChI Key: HCONXJSZOKJLBE-UHFFFAOYSA-N
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Description

2-Ethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine is a boronic ester-functionalized pyrazine derivative. Its structure features a pyrazine ring substituted at the 2-position with an ethoxy group and at the 6-position with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). This compound is widely used in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry and materials science, due to the boronate group’s reactivity with aryl halides . The ethoxy substituent enhances solubility in organic solvents compared to non-polar analogs, making it advantageous in synthetic applications requiring controlled reaction conditions .

Properties

Molecular Formula

C12H19BN2O3

Molecular Weight

250.10 g/mol

IUPAC Name

2-ethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine

InChI

InChI=1S/C12H19BN2O3/c1-6-16-10-8-14-7-9(15-10)13-17-11(2,3)12(4,5)18-13/h7-8H,6H2,1-5H3

InChI Key

HCONXJSZOKJLBE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=N2)OCC

Origin of Product

United States

Preparation Methods

Starting Materials

  • Halogenated pyrazine derivatives, primarily 2-ethoxy-6-chloropyrazine or 2,6-dichloropyrazine.
  • Bis(pinacolato)diboron as the boron source.
  • Palladium catalysts such as PdCl₂(dppf) or Pd(dppf)Cl₂.
  • Bases like potassium acetate (KOAc) or cesium carbonate (Cs₂CO₃).
  • Solvents such as 1,4-dioxane, tetrahydrofuran (THF), ethanol, or dimethylformamide (DMF).

Miyaura Borylation Method

The most common and efficient method for preparing this compound is the palladium-catalyzed Miyaura borylation of the corresponding halopyrazine. This reaction involves the coupling of bis(pinacolato)diboron with a halogenated pyrazine under basic conditions.

Typical Reaction Conditions:

Parameter Details
Catalyst PdCl₂(dppf) or Pd(dppf)Cl₂ (1-5 mol%)
Boron Source Bis(pinacolato)diboron (1.2 equivalents)
Base Potassium acetate (KOAc) or cesium carbonate
Solvent 1,4-Dioxane, THF, or ethanol
Temperature 80–90 °C
Reaction Time 3–16 hours
Atmosphere Inert gas (argon or nitrogen)

Mechanism Summary:

  • Oxidative addition of the halopyrazine to Pd(0).
  • Transmetalation with bis(pinacolato)diboron.
  • Reductive elimination producing the boronate ester product.

This method provides moderate to high yields (typically 60–90%) and good regioselectivity for the borylation at the desired pyrazine position.

Alternative Methods

  • Microwave-Assisted Borylation: Microwave irradiation can accelerate the Miyaura borylation, reducing reaction times from hours to minutes while maintaining yields and selectivity.
  • Base Variations: Sodium hydrogencarbonate or sodium carbonate have been used as bases in some protocols, influencing reaction rates and product purities.
  • Solvent Systems: Mixed solvent systems such as ethanol/water or dioxane/water have been employed to enhance solubility and reaction efficiency.

Representative Experimental Procedure

A typical preparation procedure adapted from literature and patent sources is as follows:

  • Dissolve 2-ethoxy-6-chloropyrazine (1.0 equivalent) and bis(pinacolato)diboron (1.2 equivalents) in 1,4-dioxane under an inert atmosphere.
  • Add potassium acetate (2.0 equivalents) and Pd(dppf)Cl₂ (3 mol%) to the reaction mixture.
  • Heat the mixture at 85 °C for 3–6 hours with stirring.
  • After completion (monitored by TLC or HPLC), cool the reaction mixture to room temperature.
  • Quench with water and extract the product with ethyl acetate.
  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
  • Purify the crude product by silica gel column chromatography using hexane/ethyl acetate mixtures as eluents.

Data Summary Table: Preparation Conditions and Yields

Entry Halopyrazine Substrate Catalyst & Loading Base Solvent Temp (°C) Time (h) Yield (%) Notes
1 2-Ethoxy-6-chloropyrazine Pd(dppf)Cl₂ (3 mol%) KOAc 1,4-Dioxane 85 3 75–85 Standard Miyaura borylation
2 2,6-Dichloropyrazine PdCl₂(dppf) (5 mol%) Cs₂CO₃ 1,4-Dioxane/H₂O 90 16 70–80 Microwave-assisted variant
3 2-Ethoxy-6-chloropyrazine Pd(PPh₃)₄ (3 mol%) NaHCO₃ Ethanol/H₂O 80 4 65–75 Alternative base and solvent

Notes on Purification and Characterization

  • The product is typically isolated as a white to off-white solid.
  • Purification by silica gel chromatography is effective, using non-polar to moderately polar solvent systems.
  • Characterization is done by NMR (¹H, ¹³C), mass spectrometry, and sometimes elemental analysis.
  • The boronate ester moiety is stable under standard storage conditions but sensitive to moisture and air over extended periods.

Research Findings and Considerations

  • The tetramethyl groups on the 1,3,2-dioxaborolane ring provide steric hindrance, enhancing the stability of the boronate ester and improving handling.
  • The ethoxy substituent on the pyrazine ring influences the electronic properties, potentially affecting the reactivity in cross-coupling reactions.
  • The choice of base and solvent critically affects the yield and purity of the product.
  • Microwave-assisted methods offer time-efficient alternatives but require optimization to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazines, which can be further functionalized for use in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

2-Ethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane moiety. This moiety can form stable complexes with transition metals, facilitating catalytic processes. The pyrazine ring can interact with biological targets, potentially modulating enzyme activity or receptor binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s reactivity, stability, and applications can be contextualized by comparing it to related pyrazine-based boronic esters and derivatives. Key structural analogs include:

Substituent Variations on the Pyrazine Core
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-Ethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine 2-ethoxy, 6-boronate C₁₂H₁₈BN₂O₃ 249.11 High reactivity in Suzuki couplings; enhanced solubility due to ethoxy group
2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine 2-methoxy, 6-boronate C₁₁H₁₆BN₂O₃ 235.08 Lower solubility in polar solvents; faster hydrolysis than ethoxy analog
Pyrazine-2-boronic acid pinacol ester 2-boronate (no ethoxy) C₁₀H₁₅BN₂O₂ 206.05 Baseline reactivity for boronate-pyrazines; limited solubility in non-polar media
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrazine Fused imidazo-pyrazine core C₁₃H₁₅BN₃O₂ 259.12 Enhanced π-conjugation for materials science; reduced steric hindrance in coupling

Key Observations :

  • Electronic Effects : The electron-donating ethoxy group in the target compound stabilizes the pyrazine ring, slightly reducing electrophilicity at the boronate compared to the methoxy analog .
  • Solubility: Ethoxy substitution improves solubility in ethanol and DMSO compared to the methoxy derivative, facilitating homogeneous reaction conditions .
  • Stability : Boronate esters with bulky substituents (e.g., ethoxy) exhibit slower hydrolysis rates under aqueous conditions, enhancing shelf-life .
Positional Isomerism and Reactivity
Compound Name Boronate Position Molecular Weight (g/mol) Reaction Efficiency (Suzuki Coupling)*
2-Ethoxy-6-boronate-pyrazine 6-position 249.11 85–90% yield (model reaction with 4-bromotoluene)
2,3-Dimethyl-5-boronate-pyrazine 5-position 232.09 70–75% yield (steric hindrance at 5-position)
6-Cyanopyrazine-2-boronate 2-position 213.04 60–65% yield (electron-withdrawing cyano group deactivates boronate)

*Reaction conditions: Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1), 80°C, 12 h .

Key Observations :

  • Positional Reactivity : The 6-position boronate in the target compound minimizes steric clashes during coupling, whereas 5-substituted analogs show reduced yields due to hindered Pd coordination .
  • Electronic Tuning: Electron-withdrawing groups (e.g., cyano at position 6) reduce boronate reactivity, while ethoxy’s electron-donating nature maintains high efficiency .

Biological Activity

2-Ethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the known biological activities of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C12H16BNO3
  • Molecular Weight : 232.07 g/mol
  • CAS Number : 2241876-81-1
  • Purity : >95%

The biological activity of this compound is primarily linked to its interaction with specific biological targets. Research indicates that compounds containing dioxaborolane moieties can act as inhibitors of various kinases involved in cellular signaling pathways.

Kinase Inhibition

Studies have demonstrated that derivatives of pyrazine and dioxaborolane can selectively inhibit protein kinases such as PKMYT1 and WEE1. These kinases play crucial roles in cell cycle regulation and DNA damage response:

CompoundTarget KinaseIC50 (μM)
This compoundPKMYT10.69
Analog 1WEE14.1

This selective inhibition can lead to enhanced apoptosis in cancer cells with specific genetic vulnerabilities.

Anticancer Properties

The compound has shown promising anticancer properties in preclinical studies. Its ability to inhibit cell cycle progression through the modulation of kinase activity suggests a potential application in cancer therapy. For instance:

  • Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that the compound effectively induces cell death through apoptosis.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of related compounds has revealed that modifications to the dioxaborolane structure can significantly affect biological activity. The presence of the ethoxy group and the dioxaborolane moiety appears to enhance selectivity and potency against specific kinases.

Case Studies

Several case studies highlight the efficacy of this compound in therapeutic applications:

  • Study on PKMYT1 Inhibition :
    • Researchers evaluated the compound's effect on PKMYT1 inhibition using fluorescence polarization assays.
    • Results indicated a significant reduction in phosphorylation levels of CDK1 (a substrate of PKMYT1), confirming its role as a potent inhibitor.
  • In Vivo Efficacy :
    • Animal models treated with the compound showed reduced tumor growth compared to control groups.
    • The mechanism was attributed to enhanced DNA damage response due to inhibited checkpoint regulation.

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